Xanthinol Nicotinate

Description

A vasodilator used in peripheral vascular disorders and insufficiency. It may cause gastric discomfort and hypotension.

Properties

IUPAC Name |

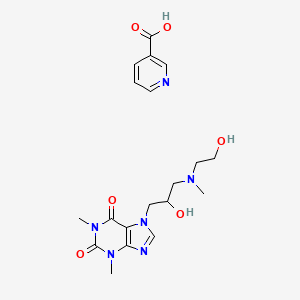

7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione;pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O4.C6H5NO2/c1-15(4-5-19)6-9(20)7-18-8-14-11-10(18)12(21)17(3)13(22)16(11)2;8-6(9)5-2-1-3-7-4-5/h8-9,19-20H,4-7H2,1-3H3;1-4H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPMAHVDJHFBJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)CCO)O.C1=CC(=CN=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023743 |

Source

|

| Record name | Xanthinol niacinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>65.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID56424094 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

437-74-1 |

Source

|

| Record name | Xanthinol nicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=437-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthinol niacinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000437741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthinol nicotinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthinol niacinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xantinol nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANTHINOL NIACINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G60H12X2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Xanthinol Nicotinate on Cerebral Blood Flow

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xanthinol Nicotinate is a vasoactive compound that leverages a dual-component structure to synergistically enhance cerebral blood flow and metabolism. This technical guide delineates the intricate mechanisms of action, focusing on the molecular signaling pathways, and provides an overview of the experimental methodologies used to elucidate its effects. By combining the vasodilatory properties of nicotinic acid with the metabolic and rheological benefits of xanthinol, this compound presents a multi-faceted approach to improving cerebral perfusion. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways to provide a comprehensive resource for the scientific community.

Introduction

Xanthinol Nicotinate is a salt of xanthinol and nicotinic acid, designed to improve both peripheral and cerebral circulation.[1] Its therapeutic potential lies in its ability to address circulatory insufficiencies by acting on multiple physiological fronts, including vasodilation, enhancement of cellular metabolism, and improvement of blood rheology.[2] This guide will provide a detailed exploration of the molecular mechanisms that underpin the effects of Xanthinol Nicotinate on cerebral blood flow, offering insights for researchers and professionals in drug development.

Core Mechanism of Action: A Dual-Component Synergy

The therapeutic efficacy of Xanthinol Nicotinate stems from the complementary actions of its two constituent molecules: nicotinic acid (a form of niacin or vitamin B3) and xanthinol (a derivative of theophylline).[1]

The Role of Nicotinic Acid: Prostaglandin-Mediated Vasodilation

The nicotinic acid component of Xanthinol Nicotinate is a primary contributor to its vasodilatory effects.[1] Upon administration, nicotinic acid stimulates the production of prostaglandins, particularly prostaglandin E2 (PGE2), which are potent vasodilators in the cerebral vasculature.[1][3] This action leads to the relaxation of smooth muscle cells in the walls of cerebral arteries and arterioles, resulting in an increased vessel diameter and subsequently, enhanced blood flow.[1]

The Role of Xanthinol: Phosphodiesterase Inhibition and Metabolic Enhancement

Xanthinol, a theophylline derivative, complements the action of nicotinic acid through several mechanisms:

-

Phosphodiesterase (PDE) Inhibition: Xanthinol inhibits the enzyme phosphodiesterase, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE, xanthinol increases the intracellular concentration of cAMP in cerebral vascular smooth muscle cells.[1] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets that promote smooth muscle relaxation and vasodilation.[4][5]

-

Enhanced Cerebral Metabolism: Xanthinol has been shown to improve cerebral metabolism by increasing glucose uptake and utilization by brain cells.[2] Preclinical studies have demonstrated that Xanthinol Nicotinate can significantly increase ATP levels in brain tissue.[6] This metabolic enhancement supports neuronal function and resilience, particularly under ischemic conditions.[6]

-

Improved Blood Rheology: Xanthinol Nicotinate has been reported to enhance nutritive micro-circulation by increasing erythrocyte elasticity.[2] This improvement in the deformability of red blood cells allows for better passage through the narrow cerebral capillaries, thereby improving microcirculatory flow.

Signaling Pathways

The vasodilatory and metabolic effects of Xanthinol Nicotinate are mediated by distinct yet interconnected signaling pathways.

Prostaglandin E2 Signaling Pathway

The nicotinic acid component initiates a signaling cascade that results in the synthesis and action of PGE2.

cAMP Signaling Pathway

The xanthinol component directly influences the cAMP signaling pathway in cerebral vascular smooth muscle cells.

Quantitative Data

The following tables summarize the available quantitative data on the effects of Xanthinol Nicotinate.

Table 1: Preclinical Data on Cerebral Metabolism in Rats

| Parameter | Effect of Xanthinol Nicotinate | Reference |

| Intracerebral ATP Concentration (in hypoxemic rats) | Antagonizes the decrease by 50% | [6] |

| ATP Level in Brain Tissue (in healthy rats) | Significant increase of about 35% at maximum | [6] |

| Duration of Increased ATP Concentration | Continues up to 4 hours after a single oral administration | [6] |

| Phosphorylation of ADP to ATP | Considerably activated | [6] |

| Maximum 32Pi-incorporation into ATP | Measured 30 minutes following administration | [6] |

Table 2: Clinical Data on Cognitive Function in Humans

| Parameter | Effect of Xanthinol Nicotinate | Dosage | Duration | Reference |

| Memory Tasks (sensory register, short-term, and long-term memory) | Improvements of 10-40% compared to placebo | 500 mg t.i.d. | 8 weeks | [7] |

Table 3: Typical Clinical Dosages

| Indication | Dosage | Reference |

| Cerebrovascular Disorders | 300-600 mg, 3 times daily with meals | [2] |

| Peripheral Vascular Disease | 300-600 mg, 3 times daily with meals | [2] |

| Hyperlipidemia | 1 g, 3 times daily | [2] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the investigation of Xanthinol Nicotinate's effects.

Measurement of Cerebral Blood Flow (CBF) using the Kety-Schmidt (Nitrous Oxide) Method

This method is a reference standard for the global measurement of CBF.[8][9]

Objective: To quantify the overall blood flow to the brain.

Protocol:

-

Subject Preparation: Subjects are placed in a resting state. Catheters are inserted into a peripheral artery (for arterial blood sampling) and the jugular bulb (for cerebral venous blood sampling).[8]

-

Tracer Inhalation: The subject inhales a gas mixture containing a low concentration of nitrous oxide (N2O), typically 5-15%, for a period of 10-15 minutes to allow for cerebral tissue saturation.[8][10]

-

Blood Sampling: Paired arterial and venous blood samples are drawn simultaneously at regular intervals during the inhalation (saturation) or after cessation of inhalation (desaturation).[9]

-

N2O Analysis: The concentration of N2O in the blood samples is determined using techniques such as photoacoustic spectrometry.[8]

-

CBF Calculation: Cerebral blood flow is calculated using the Fick principle, which relates the rate of uptake of the tracer by the brain to the arterial-venous concentration difference and the blood flow.[9]

References

- 1. What is the mechanism of Xantinol Nicotinate? [synapse.patsnap.com]

- 2. drugtodayonline.com [drugtodayonline.com]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. cAMP Compartmentalization in Cerebrovascular Endothelial Cells: New Therapeutic Opportunities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of cAMP/PKA signaling mechanism on barrier function of cultured endothelial cells : role of myosin light chain phosphatase [jlupub.ub.uni-giessen.de]

- 6. [Effect of xanthinol nicotinate on brain metabolism in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of nicotinic acid and xanthinol nicotinate on human memory in different categories of age. A double blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. physoc.org [physoc.org]

- 9. Cerebral blood flow and oxygen metabolism measured with the Kety-Schmidt method using nitrous oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Vitro Pharmacological Profile of Xanthinol Nicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthinol Nicotinate, a vasoactive compound, is a salt of xanthinol and nicotinic acid. This technical guide provides a comprehensive overview of its in vitro pharmacological profile, focusing on its core mechanisms of action. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular and pharmacological research and drug development.

Introduction

Xanthinol Nicotinate combines the pharmacological properties of its two constituent parts: xanthinol, a derivative of theophylline, and nicotinic acid (niacin). Its primary therapeutic application is in the management of vascular disorders, attributed to its vasodilatory and hemorheological effects. Understanding its in vitro pharmacological profile is crucial for elucidating its mechanism of action and identifying potential new therapeutic applications.

Core Mechanisms of Action

The in vitro pharmacological activity of Xanthinol Nicotinate is multifaceted, primarily targeting vascular smooth muscle cells and endothelial cells. Its effects are mediated through two principal pathways: phosphodiesterase (PDE) inhibition by the xanthinol moiety and prostaglandin synthesis stimulation by the nicotinic acid component.

Phosphodiesterase Inhibition

The xanthinol component of Xanthinol Nicotinate, being a theophylline derivative, is a non-selective inhibitor of phosphodiesterases (PDEs).[1] PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby terminating their signaling. Inhibition of PDEs by xanthinol leads to an accumulation of intracellular cAMP in vascular smooth muscle cells.[1] This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). The dephosphorylation of myosin light chains results in the relaxation of vascular smooth muscle, leading to vasodilation.

Stimulation of Prostaglandin Synthesis

The nicotinic acid moiety of Xanthinol Nicotinate stimulates the synthesis and release of vasodilatory prostaglandins, such as prostacyclin (PGI2) and prostaglandin E2 (PGE2), from various cells, including endothelial cells.[1][2][3] This process is initiated by the activation of the G protein-coupled receptor 109A (GPR109A) by nicotinic acid.[4] Activation of GPR109A leads to the release of arachidonic acid from membrane phospholipids, which is then metabolized by cyclooxygenase (COX) enzymes to produce prostaglandins. These prostaglandins then act on their respective receptors on vascular smooth muscle cells, leading to an increase in intracellular cAMP and subsequent vasodilation.

Inhibition of Vascular Smooth Muscle Cell Proliferation

In addition to its vasodilatory effects, Xanthinol Nicotinate has been shown to inhibit the proliferation of human umbilical artery smooth muscle cells (HUASMCs) in vitro.[5] This anti-proliferative effect is associated with a dose-dependent decrease in the expression of platelet-derived growth factor receptor-β (PDGFR-β) mRNA and protein levels.[5] By downregulating PDGFR-β, Xanthinol Nicotinate may interfere with the signaling pathways that promote vascular smooth muscle cell growth and migration, which are key events in the pathogenesis of atherosclerosis and restenosis.

Quantitative Data

While specific quantitative in vitro pharmacological data for Xanthinol Nicotinate is limited in the public domain, the following tables summarize the available information and data from closely related compounds to provide a comparative context.

Table 1: Inhibition of Human Umbilical Artery Smooth Muscle Cell (HUASMC) Proliferation by Xanthinol Nicotinate

| Concentration (µM) | Inhibition of HUASMC Proliferation | Reference |

| 2.76 | Dose-dependent inhibition observed | [5] |

| 27.6 | Dose-dependent inhibition observed | [5] |

| 276 | Dose-dependent inhibition observed | [5] |

Note: The publication reports a statistically significant (P < 0.05) dose-dependent inhibition but does not provide specific percentage inhibition values.

Table 2: Phosphodiesterase (PDE) Inhibition by Theophylline (a Xanthinol-related compound)

| PDE Isoform | IC50 (µM) | Reference |

| Non-selective | 665 | [6] |

Note: This data is for theophylline, the parent compound of the xanthinol moiety. Specific IC50 values for Xanthinol Nicotinate are not currently available.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments relevant to the pharmacological profiling of Xanthinol Nicotinate.

HUASMC Proliferation Assay (MTT Assay)

-

Cell Culture: Human umbilical artery smooth muscle cells (HUASMCs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well. After 24 hours, the medium is replaced with serum-free medium for 24 hours to synchronize the cells. Subsequently, cells are treated with varying concentrations of Xanthinol Nicotinate (e.g., 0, 2.76, 27.6, 276 µM) in the presence of a pro-proliferative stimulus (e.g., 10% FBS) for 48 hours.

-

MTT Assay: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Data Analysis: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to the untreated control.

Western Blot for PDGFR-β Expression

-

Cell Lysis: HUASMCs are treated with Xanthinol Nicotinate as described above. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against PDGFR-β overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

In Vitro Prostaglandin Synthesis Assay

-

Cell Culture: Human coronary artery endothelial cells (HCAECs) or a similar relevant cell line are cultured to confluence in appropriate growth medium.

-

Treatment: The cells are washed and incubated in a serum-free medium for a period to establish baseline conditions. Cells are then treated with Xanthinol Nicotinate or its nicotinic acid component at various concentrations for a specified time.

-

Supernatant Collection: The cell culture supernatant is collected.

-

Prostaglandin Quantification: The concentration of specific prostaglandins (e.g., PGE2, PGI2 measured as its stable metabolite 6-keto-PGF1α) in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The amount of prostaglandin released is normalized to the total protein content of the cells in each well.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways of Xanthinol Nicotinate and a general experimental workflow for its in vitro characterization.

Caption: Signaling pathways of Xanthinol Nicotinate's components.

Caption: A generalized workflow for in vitro pharmacological profiling.

Conclusion

Xanthinol Nicotinate exhibits a multimodal in vitro pharmacological profile, primarily characterized by vasodilation and anti-proliferative effects on vascular smooth muscle cells. These effects are driven by the combined actions of its xanthinol and nicotinic acid components, leading to PDE inhibition and prostaglandin synthesis, respectively. While the qualitative aspects of its mechanism of action are reasonably well-understood, there is a notable lack of specific quantitative data, such as IC50 and Ki values, in the publicly available literature. Further in-depth in vitro studies are warranted to fully quantify its potency and selectivity, which will be crucial for optimizing its therapeutic use and exploring new clinical applications.

References

- 1. What is the mechanism of Xantinol Nicotinate? [synapse.patsnap.com]

- 2. Niacin-induced "flush" involves release of prostaglandin D2 from mast cells and serotonin from platelets: evidence from human cells in vitro and an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Formulation and in vitro evaluation of niacin-loaded nanoparticles to reduce prostaglandin mediated vasodilatory flushing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibited proliferation of human umbilical artery smooth muscle cells by xanthinol nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of different phosphodiesterase-inhibiting drugs on human pregnant myometrium: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Targets of Xanthinol Nicotinate in Vascular Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthinol Nicotinate is a vasoactive compound recognized for its dual-component mechanism of action on vascular smooth muscle. This technical guide delineates the molecular targets and signaling pathways modulated by Xanthinol Nicotinate, providing a comprehensive overview for research and drug development. The compound exerts its effects through the synergistic action of its two constituents: xanthinol, a theophylline derivative, and nicotinic acid (niacin). The xanthinol component primarily targets phosphodiesterases, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger that promotes vasodilation and inhibits cell proliferation. The nicotinic acid moiety contributes to vasodilation through the synthesis of prostaglandins. This document summarizes the available quantitative data, provides detailed experimental methodologies for cited experiments, and presents signaling pathways and experimental workflows as visual diagrams.

Introduction

Vascular smooth muscle cells (VSMCs) are fundamental to the regulation of vascular tone, blood pressure, and the pathogenesis of various cardiovascular diseases. The modulation of VSMC function is a critical therapeutic strategy. Xanthinol Nicotinate, a compound combining xanthinol and nicotinic acid, has been utilized for its vasodilatory properties.[1][2] Understanding its precise molecular interactions within VSMCs is crucial for its therapeutic application and for the development of novel cardiovascular drugs. This guide provides an in-depth examination of the molecular targets of Xanthinol Nicotinate in VSMCs.

Molecular Mechanisms of Action

Xanthinol Nicotinate's effects on vascular smooth muscle are a composite of the actions of its two constituent molecules.

The Role of the Xanthinol Component

The xanthinol component of the molecule is a derivative of theophylline.[1][2] Its primary mechanism of action in vascular smooth muscle is the inhibition of phosphodiesterase (PDE) enzymes.[1][2] PDEs are responsible for the degradation of cyclic nucleotides. By inhibiting these enzymes, xanthinol leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP).[1][2]

The elevation of intracellular cAMP in VSMCs activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).[3][4] The activation of these pathways leads to two significant physiological responses in vascular smooth muscle:

-

Vasodilation: Increased cAMP levels promote the relaxation of vascular smooth muscle, leading to vasodilation. This is achieved through several mechanisms, including the PKA-mediated phosphorylation and inhibition of myosin light chain kinase (MLCK), which reduces the phosphorylation of the myosin light chain and prevents the interaction of actin and myosin filaments required for contraction.[5][6] Additionally, cAMP can induce hyperpolarization of the cell membrane by activating potassium channels and can also decrease intracellular calcium concentrations.[6][7][8][9]

-

Inhibition of Proliferation: Elevated cAMP levels have been shown to inhibit the proliferation of VSMCs, a key process in the development of atherosclerosis and restenosis.[3][4] The anti-proliferative effects of cAMP are mediated by the arrest of the cell cycle in the G1 phase.[3]

The Role of the Nicotinic Acid Component

The nicotinic acid (niacin) component of Xanthinol Nicotinate contributes to vasodilation through a distinct mechanism: the stimulation of prostaglandin synthesis.[1][2] Nicotinic acid has been shown to increase the production of vasodilatory prostaglandins, such as prostaglandin D2 (PGD2), in various cell types.[10][11] These prostaglandins then act on vascular smooth muscle cells to induce relaxation.

Quantitative Data

The available quantitative data for the effects of Xanthinol Nicotinate on vascular smooth muscle is limited. The primary study providing specific concentrations focuses on its anti-proliferative effects.

| Compound | Cell Type | Assay | Concentrations Tested | Observed Effect | Reference |

| Xanthinol Nicotinate | Human Umbilical Artery Smooth Muscle Cells (HUASMCs) | Proliferation (MTT Assay) | 2.76, 27.6, 276 µM | Dose-dependent inhibition of HUASMC proliferation. | [6][7] |

| Xanthinol Nicotinate | Human Umbilical Artery Smooth Muscle Cells (HUASMCs) | PDGFR mRNA Expression (RT-PCR) | 2.76, 27.6, 276 µM | Dose-dependent decrease in Platelet-Derived Growth Factor Receptor (PDGFR) mRNA levels. | [7] |

| Xanthinol Nicotinate | Human Umbilical Artery Smooth Muscle Cells (HUASMCs) | PDGFR-β Protein Level (Western Blot) | 2.76, 27.6, 276 µM | Dose-dependent decrease in PDGFR-β protein levels on the cell membrane. | [7] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Xanthinol Nicotinate in vascular smooth muscle cells.

References

- 1. Ending Restenosis: Inhibition of Vascular Smooth Muscle Cell Proliferation by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. Absolute Quantification of mRNA Isoforms in Adult Stem Cells Using Microfluidic Digital PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. EPAC in Vascular Smooth Muscle Cells [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prostaglandins contribute to the vasodilation induced by nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: an in vitro model of the niacin flush - PubMed [pubmed.ncbi.nlm.nih.gov]

Xanthinol Nicotinate synthesis and chemical characterization

An In-Depth Technical Guide to the Synthesis and Chemical Characterization of Xanthinol Nicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthinol Nicotinate, a salt formed from the xanthine derivative xanthinol and nicotinic acid (niacin), is a vasodilator agent used in the management of peripheral and cerebral vascular diseases.[1][2] Its therapeutic effect is attributed to the combined actions of its constituent parts, which enhance blood flow and cellular metabolism.[2] This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Xanthinol Nicotinate, offering detailed experimental protocols, data summaries, and workflow visualizations to support research and development activities.

Synthesis of Xanthinol Nicotinate

The synthesis of Xanthinol Nicotinate can be achieved through a multi-step chemical process involving the formation of a key intermediate followed by its reaction with theophylline and subsequent salt formation with nicotinic acid.

Synthesis Pathway

The primary synthesis route involves three main stages:

-

Formation of the Chlorohydrin Intermediate: Epichlorohydrin is reacted with N-methylethanolamine to produce 1-chloro-3-(N-methyl-N-2-hydroxyethylamino)-2-propanol.

-

Condensation with Theophylline: The chlorohydrin intermediate is then condensed with theophylline to form the xanthinol base, 7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione.

-

Salt Formation and Purification: The crude xanthinol base is reacted with nicotinic acid to form the Xanthinol Nicotinate salt, which is then purified by recrystallization.[3]

Experimental Protocol: Multi-Step Synthesis

Step 1: Synthesis of 1-chloro-3-(N-methyl-N-2-hydroxyethylamino)-2-propanol

-

In a reaction vessel equipped with a stirrer and cooling bath, dissolve 740 parts by weight of epichlorohydrin in 200 parts by volume of isopropyl alcohol.[4]

-

Cool the solution to 15-20°C.[4]

-

Slowly add 600 parts by weight of N-methylethanolamine to the stirred solution over a period of approximately 3 hours, maintaining the temperature between 15-20°C using the cooling bath.[4]

-

After the addition is complete, continue stirring for 1 hour at 25°C. The reaction is complete when no more heat is generated.[4]

-

The resulting solution of the intermediate in isopropyl alcohol is a colorless, viscous liquid and can be used in the next step without further purification.[4]

Step 2: Synthesis of Crude Xanthinol Nicotinate

-

Prepare a solution of the chloropropane intermediate from Step 1 and react it with theophylline and nicotinic acid.[3]

-

The solvent used for this reaction is absolute ethyl alcohol.[3]

-

The reaction mixture is heated to synthesize the crude Xanthinol Nicotinate.[3]

Step 3: Purification (Recrystallization)

-

Transfer the crude Xanthinol Nicotinate product to a three-necked flask.

-

Add 90% ethanol (e.g., 500 mL for a certain batch size) and heat the mixture under reflux with stirring until the solid is completely dissolved.[3]

-

Slightly cool the solution and add 2% activated charcoal.[3]

-

Continue to heat under reflux for 30 minutes for decolorization.[3]

-

Filter the hot solution to remove the activated charcoal.

-

Cool the filtrate in an ice-water bath to 5°C to induce crystallization.[3]

-

White crystals of Xanthinol Nicotinate will separate out.[3]

-

Collect the crystals by filtration and wash them with cold 90% ethanol.[3]

-

Dry the purified product under vacuum at 80°C for 2 hours.[3] This process can yield a product with a purity of over 93%.[3]

Chemical Characterization

The identity and purity of synthesized Xanthinol Nicotinate are confirmed through various analytical techniques.

Physical and Chemical Properties

The key physical and chemical properties of Xanthinol Nicotinate are summarized in the table below.

| Property | Value | Citations |

| Appearance | White or yellowish-white crystalline powder | [4][5][6] |

| Molecular Formula | C₁₉H₂₆N₆O₆ | [5][7] |

| Molecular Weight | 434.45 g/mol | [5][6][7] |

| Melting Point | 178 - 184°C | [1][5] |

| Solubility | Freely soluble in water; slightly soluble in ethanol | [5][8] |

| IUPAC Name | 7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione;pyridine-3-carboxylic acid | [7][9] |

| CAS Number | 437-74-1 | [7] |

Spectroscopic and Chromatographic Analysis

A summary of common analytical methods for the characterization of Xanthinol Nicotinate.

| Technique | Method Summary | Expected Results | Citations |

| UV-Vis Spectroscopy | A solution of the sample is prepared in 0.1 M HCl and the absorbance is measured. | A maximum absorbance (λmax) is observed at approximately 263-272 nm. | [5][10] |

| FT-IR Spectroscopy | The sample is analyzed, typically using the KBr pellet method, to identify functional groups. | The spectrum will show characteristic peaks for O-H, C-H, C=O (amide and carboxylic acid), C=N, and C-N bonds. | [9] |

| NMR Spectroscopy | ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). | The spectra will confirm the proton and carbon environments consistent with the structures of xanthinol and nicotinate. | [4][7] |

| Mass Spectrometry | The sample is analyzed by a technique such as GC-MS or LC-MS to determine the molecular weight and fragmentation pattern. | The mass spectrum will show the molecular ion peak corresponding to the xanthinol base and nicotinic acid. | [7][9][11] |

| RP-HPLC | The sample is analyzed on a C18 column with a suitable mobile phase (e.g., methanol:water) and UV detection. | A single major peak at a specific retention time, confirming the purity of the compound. | [5][12] |

Experimental Protocols: Characterization

UV-Vis Spectroscopy Protocol

-

Accurately weigh and dissolve a sample of Xanthinol Nicotinate in 0.1 M hydrochloric acid to prepare a standard solution (e.g., 10 µg/mL).

-

Use 0.1 M HCl as the blank.

-

Scan the sample solution in a UV-Vis spectrophotometer over a range of 200-400 nm.

-

Record the wavelength of maximum absorbance (λmax).

High-Performance Liquid Chromatography (HPLC) Protocol

-

Chromatographic Conditions:

-

Sample Preparation: Prepare a standard solution of Xanthinol Nicotinate in the mobile phase at a concentration of approximately 10 µg/mL.

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity can be assessed by the area percentage of the principal peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol (General)

-

Prepare a sample by dissolving approximately 5-10 mg of Xanthinol Nicotinate in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz).

-

Process the resulting Free Induction Decay (FID) data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure.

Workflow Visualizations

The following diagrams illustrate the synthesis and characterization workflows for Xanthinol Nicotinate.

Caption: A flowchart illustrating the multi-step synthesis of Xanthinol Nicotinate.

References

- 1. scispace.com [scispace.com]

- 2. What is Xantinol Nicotinate used for? [synapse.patsnap.com]

- 3. CN102134241B - Synthesis method of xanthinol nicotinate - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Xanthinol Nicotinate | 437-74-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. Xanthinol Nicotinate | C19H26N6O6 | CID 9912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Xanthinol Niacinate [drugfuture.com]

- 9. klivon.com [klivon.com]

- 10. RU2193191C2 - Method for detection of nicotinic acid and xanthinol nicotinate - Google Patents [patents.google.com]

- 11. Xanthinol | C13H21N5O4 | CID 9913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In-Vivo Effects of Xanthinol Nicotinate on Microcirculation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthinol Nicotinate, a vasoactive compound, has been utilized in clinical practice, particularly in Europe, for its purported benefits in conditions associated with impaired microcirculation.[1] This technical guide synthesizes the available in-vivo data on the effects of Xanthinol Nicotinate on the microcirculatory system. It delves into the compound's mechanism of action, presents quantitative data from clinical studies in structured tables, outlines generalized experimental protocols for assessing microcirculation, and provides visual representations of signaling pathways and experimental workflows. This document aims to provide a comprehensive overview for researchers, scientists, and drug development professionals interested in the microcirculatory effects of this compound.

Introduction

Xanthinol Nicotinate is a compound that combines xanthinol and nicotinic acid (niacin).[1] It has been clinically employed to enhance peripheral and cerebral blood flow, with its primary therapeutic rationale being its vasodilatory action on small blood vessels, including capillaries.[1][2] The compound has been investigated for its potential in treating peripheral vascular diseases, cerebrovascular insufficiency, and other conditions where compromised microcirculation is a key pathological feature.[1][3] While much of the clinical research is dated, the fundamental mechanisms and observed in-vivo effects provide a basis for further investigation.[1][2]

Mechanism of Action

The vasodilatory and microcirculatory effects of Xanthinol Nicotinate are attributed to the synergistic actions of its two components: nicotinic acid and a theophylline derivative (xanthinol).[4][5][6]

-

Nicotinic Acid (Niacin): This component is a well-established vasodilator.[6] Upon administration, nicotinic acid stimulates the production of prostaglandins, which are lipid compounds that act as signaling molecules.[4] Certain prostaglandins induce the relaxation of smooth muscle cells within the walls of blood vessels, leading to vasodilation.[4][5] This widening of the blood vessels reduces peripheral resistance and enhances blood flow.[4]

-

Theophylline Derivative (Xanthinol): As a methylxanthine, the theophylline component contributes to vasodilation by inhibiting phosphodiesterase (PDE) enzymes.[4][5] PDE enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP).[5] By inhibiting PDE, the intracellular concentration of cAMP in vascular smooth muscle cells increases, which in turn promotes muscle relaxation and vasodilation.[4][5]

Together, these mechanisms lead to an improvement in blood flow, particularly in the microvasculature, enhancing the delivery of oxygen and nutrients to tissues.[4][5] Additionally, some studies suggest that Xanthinol Nicotinate can increase erythrocyte elasticity, improve the rheological properties of blood, and possess antioxidant properties.[5][6]

Signaling Pathway of Xanthinol Nicotinate

Caption: Signaling cascade of Xanthinol Nicotinate leading to improved microcirculation.

In-Vivo Effects on Microcirculation: Quantitative Data

Clinical studies, although some are dated, have provided quantitative evidence of Xanthinol Nicotinate's effects on microcirculatory parameters.

Table 1: Effects on Cutaneous Microcirculation in Patients with Coronary Artery Disease and Hyperlipidemia

| Parameter | Before Treatment (mean +/- SD) | After 1000 mg Xanthinol Nicotinate (mean +/- SD) | p-value |

| Maximal Post-Ischemic Erythrocyte Velocity (vmaxRBC) | 0.93 +/- 0.33 mm/s | 1.19 +/- 0.19 mm/s | 0.0096 |

| Duration of Post-Ischemia Hyperemia (DpH) | 101 +/- 16 s | 127 +/- 15 s | 0.0005 |

| Capillary Red Blood Cell Velocity at Rest (vRBC) | 0.27 +/- 0.23 mm/s | 0.32 +/- 0.18 mm/s | 0.089 (not significant) |

| Time to Maximal Post-Ischemia Erythrocyte Velocity (tpeak) | 21.0 +/- 7.9 s | 24.3 +/- 15.5 s | 0.49 (not significant) |

| Data from a study on patients with coronary artery disease and hyperlipidemia.[7] |

Table 2: Effects on Hemorheological and Clinical Parameters in Peripheral Vascular Disease

| Parameter | Observation |

| Whole-Blood Viscosity | Reduced in approximately 50% of patients who showed clinical improvement.[8][9] |

| Plasma Fibrinogen | Reduced in approximately 50% of patients who showed clinical improvement.[8][9] |

| Ankle-Brachial Pressure Index (ABPI) | Positive change observed after 3 months of treatment. |

| Claudication Distance | Statistically significant improvement in early-stage disease (p=0.001). |

| Clinical Improvement | 25 out of 33 patients with severe progressive obliterative vascular disease showed significant improvement compared to 4 out of 33 on placebo (p < 0.001).[8] |

Experimental Protocols for In-Vivo Microcirculation Assessment

Detailed experimental protocols from the cited studies on Xanthinol Nicotinate are not extensively published. However, based on the methodologies mentioned, such as nailfold capillary microscopy, a generalized workflow for in-vivo assessment of cutaneous microcirculation can be outlined.

Generalized Protocol: Nailfold Capillary Microscopy

Objective: To non-invasively visualize and quantify microcirculatory parameters in the nailfold capillaries before and after the administration of a test substance.

Materials:

-

Widefield capillary microscope with a light source

-

Digital camera for image and video capture

-

Computer with image analysis software

-

Immersion oil

-

Subject positioning equipment (e.g., armrest)

-

Blood pressure cuff for ischemia induction

Procedure:

-

Subject Acclimatization: The subject rests in a temperature-controlled room for at least 20 minutes to ensure stable baseline circulatory conditions.

-

Baseline Measurement:

-

A drop of immersion oil is applied to the nailfold of the finger to be examined (typically the fourth finger).

-

The finger is positioned under the microscope objective.

-

The capillary loops are brought into focus.

-

Baseline video recordings of capillary blood flow are captured.

-

Parameters such as resting red blood cell velocity (vRBC) are measured from the recordings.

-

-

Ischemia Induction (Post-Ischemic Hyperemia Test):

-

A blood pressure cuff on the upper arm is inflated to a suprasystolic pressure (e.g., 200 mmHg) for a defined period (e.g., 3 minutes) to induce ischemia.

-

The cuff is then rapidly deflated.

-

-

Post-Ischemic Measurement:

-

Immediately upon cuff deflation, video recording of the nailfold capillaries is initiated to capture the hyperemic response.

-

The recording continues until the blood flow returns to the baseline state.

-

From these recordings, parameters such as maximal post-ischemic erythrocyte velocity (vmaxRBC), time to peak velocity (tpeak), and duration of post-ischemic hyperemia (DpH) are determined.

-

-

Drug Administration: The subject is administered Xanthinol Nicotinate at the specified dose.

-

Post-Dose Measurement: After a defined time interval (e.g., 1 hour), the baseline and post-ischemic hyperemia measurements (steps 2-4) are repeated to assess the drug's effect.

-

Data Analysis: The captured video files are analyzed using specialized software to quantify the microcirculatory parameters. Statistical analysis is then performed to compare pre- and post-dose values.

Experimental Workflow for In-Vivo Microcirculation Study

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. farbefirma.org [farbefirma.org]

- 4. What is Xantinol Nicotinate used for? [synapse.patsnap.com]

- 5. What is the mechanism of Xantinol Nicotinate? [synapse.patsnap.com]

- 6. Efficacy and Safety of Intralesional Xantinol Nicotinate in the Treatment of Various Stages of Oral Submucous Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of xantinole nicotinic acid on cutaneous microcirculation in patients with coronary artery disease and hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Xanthinol nicotinate in peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Xanthinol nicotinate in peripheral vascular disease. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Biochemical Pathways Influenced by Xanthinol Nicotinate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Xanthinol Nicotinate, a compound combining the properties of xanthinol (a theophylline derivative) and nicotinic acid (niacin or vitamin B3), exerts its pharmacological effects through a multi-faceted influence on several key biochemical pathways. This technical guide elucidates the core mechanisms of action of Xanthinol Nicotinate, focusing on its impact on intracellular signaling, vascular physiology, metabolic processes, and hemostasis. The primary effects of Xanthinol Nicotinate are attributed to its vasodilatory, metabolic-enhancing, and antiplatelet properties. This document provides a detailed overview of the signaling cascades involved, supported by available quantitative data, representative experimental methodologies, and visual pathway diagrams to facilitate a comprehensive understanding for research and development professionals.

Core Mechanisms of Action and Influenced Biochemical Pathways

Xanthinol Nicotinate's therapeutic effects stem from the synergistic actions of its two constituent molecules. Upon administration, it is metabolized into xanthinol and nicotinic acid, each influencing distinct but complementary biochemical pathways.

Vasodilation and Improved Microcirculation

A primary and well-documented effect of Xanthinol Nicotinate is the induction of vasodilation, leading to enhanced blood flow and improved microcirculation[1][2]. This is achieved through two principal pathways:

-

Phosphodiesterase (PDE) Inhibition and Cyclic Adenosine Monophosphate (cAMP) Elevation: The xanthinol component, as a theophylline derivative, acts as a non-specific inhibitor of phosphodiesterase enzymes[1][2]. PDEs are responsible for the degradation of the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE, Xanthinol Nicotinate leads to an accumulation of intracellular cAMP in vascular smooth muscle cells[1][2]. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light-chain kinase (MLCK). This prevents the phosphorylation of myosin, leading to smooth muscle relaxation and vasodilation[1][2].

-

Prostaglandin Synthesis Stimulation: The nicotinic acid moiety of Xanthinol Nicotinate stimulates the synthesis and release of vasodilatory prostaglandins, primarily Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2)[3][4]. Nicotinic acid binds to the G-protein coupled receptor GPR109A on immune cells such as macrophages and Langerhans cells, triggering the release of these prostaglandins[5][6]. Prostaglandins then act on their respective receptors on vascular smooth muscle cells, leading to relaxation and vasodilation[3].

Enhancement of Cellular Metabolism and Bioenergetics

Xanthinol Nicotinate has been shown to positively influence cellular energy metabolism, particularly in cerebral tissues.

-

Increased ATP Synthesis: Studies in animal models have demonstrated that Xanthinol Nicotinate can significantly increase the concentration of adenosine triphosphate (ATP) in the brain[7]. It has been shown to increase the ATP pool by up to 35% and to counteract hypoxic-induced ATP depletion by 50%[7]. The proposed mechanism involves the activation of phosphorylation steps from adenosine monophosphate (AMP) to adenosine diphosphate (ADP) and subsequently to ATP[7].

-

Role in Coenzyme Synthesis: Nicotinic acid is a vital precursor for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+)[1][8]. These coenzymes are critical for cellular redox reactions and are essential for the functioning of major metabolic pathways, including glycolysis (the Embden-Meyerhof pathway) and the citric acid cycle, which are central to cellular respiration and energy production[8]. Supplementation with nicotinic acid has been shown to increase intracellular NAD+ levels[9].

Modulation of Hemostasis and Blood Rheology

Xanthinol Nicotinate also impacts blood properties, contributing to improved circulation.

-

Antiplatelet and Thrombolytic Effects: The compound exhibits antiplatelet and potential thrombolytic activity. The nicotinic acid component is thought to stimulate the release of endogenous prostacyclin and nitric oxide, both of which are potent inhibitors of platelet aggregation[10]. The xanthinol component, by increasing cAMP levels, enhances the anti-aggregatory effects of these mediators[10]. Clinically, Xanthinol Nicotinate has been observed to significantly inhibit collagen-induced platelet aggregation[11].

-

Improved Blood Rheology: Several clinical studies have reported that Xanthinol Nicotinate can reduce whole-blood viscosity, cholesterol, and fibrinogen levels, further contributing to improved blood flow[12][13].

Influence on Lipid Metabolism

Clinical trials have demonstrated the hypolipidemic effects of Xanthinol Nicotinate, although the precise mechanisms are likely attributable to the nicotinic acid component, a known lipid-lowering agent[14][15].

Signaling Pathway and Workflow Diagrams

To visually represent the complex interactions influenced by Xanthinol Nicotinate, the following diagrams have been generated using the DOT language.

Caption: Vasodilation pathways activated by Xanthinol Nicotinate.

Caption: Enhancement of cellular metabolism by Xanthinol Nicotinate.

Caption: Antiplatelet mechanism of Xanthinol Nicotinate.

Quantitative Data Summary

The following tables summarize the quantitative data available from preclinical and clinical studies on Xanthinol Nicotinate and its components.

Table 1: Effects on Cellular Metabolism and Signaling

| Parameter | Effect | Value | Model System | Reference |

| ATP Concentration | Increase in brain tissue | ~35% (max) | Healthy Rats | [7] |

| ATP Depletion | Antagonism of decrease | 50% | Hypoxemic Rats | [7] |

| NAD+ Levels | Increase in intracellular levels | 1.3-fold | Human Keratinocytes (from Nicotinic Acid) | [9] |

| PGD2 Secretion | EC50 for Nicotinic Acid | 1.2 ± 0.7 mM | Human Langerhans Cells | [5] |

| PDE Inhibition | IC50 of Propentofylline (related xanthine) on PDE II | 20 µM | Rat Heart Cytosol | [16] |

| PDE Inhibition | Concentration-dependent inhibition by Theophylline | 10 µM - 1 mM | Human Alveolar Macrophages | [17] |

Table 2: Clinical and Physiological Effects

| Parameter | Effect | Value | Study Population | Reference |

| Clinical Improvement | Significantly helped vs. placebo | 25/33 vs. 4/33 (p < 0.001) | Patients with Peripheral Vascular Disease | [12] |

| Platelet Aggregation | Inhibition of collagen-induced aggregation | Marked inhibition | 24 Male Patients (3 g/day ) | [11] |

| Blood Rheology | Reduction in viscosity, cholesterol, and fibrinogen | Observed in "about half" of patients helped | Patients with Peripheral Vascular Disease | [12][13] |

Experimental Protocols

Detailed experimental protocols for studies specifically using Xanthinol Nicotinate are not extensively published. However, based on the methodologies described in the cited literature for its components and related compounds, the following representative protocols can be outlined.

Measurement of Intracellular ATP Levels in Brain Tissue

This protocol is a composite based on methodologies for measuring ATP in neural tissue.

-

Tissue Preparation:

-

Sacrifice rodents according to approved animal welfare protocols.

-

Rapidly excise the brain and place it in ice-cold artificial cerebrospinal fluid (aCSF).

-

Prepare acute brain slices (e.g., 300 µm thickness) using a vibratome.

-

Allow slices to recover in oxygenated aCSF for at least 1 hour.

-

-

Experimental Treatment:

-

Divide slices into control and experimental groups.

-

Incubate the experimental group with Xanthinol Nicotinate at various concentrations and time points. A vehicle control should be used for the control group.

-

For hypoxic studies, expose slices to an oxygen-glucose deprivation (OGD) medium after the initial incubation.

-

-

ATP Quantification:

-

Luciferase-Based Assay:

-

Homogenize the brain slices in a suitable lysis buffer.

-

Centrifuge the homogenate to pellet cellular debris.

-

Use a commercial ATP bioluminescence assay kit, which utilizes the luciferin-luciferase reaction.

-

Measure the resulting luminescence using a luminometer.

-

Quantify ATP concentration by comparing with a standard curve generated with known ATP concentrations.

-

-

FRET-Based Imaging (for dynamic changes):

-

Utilize tissue from transgenic animals expressing an ATP FRET sensor (e.g., ATeam1.03YEMK) or introduce the sensor via viral vectors into organotypic slice cultures[18].

-

Perform live-cell imaging using a fluorescence microscope equipped for FRET imaging.

-

Calculate the FRET ratio (e.g., YFP/CFP emission) to determine relative changes in intracellular ATP concentration in real-time upon application of Xanthinol Nicotinate[18].

-

-

Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a general method for assessing PDE inhibition.

-

Enzyme Preparation:

-

Isolate PDE from a relevant tissue source (e.g., vascular smooth muscle, platelets) through homogenization and differential centrifugation.

-

Partially purify the enzyme using chromatographic techniques if specific isoform activity is to be measured.

-

-

Inhibition Assay:

-

Prepare a reaction mixture containing a buffer, the PDE enzyme preparation, and a known concentration of the substrate (cAMP or cGMP).

-

Add varying concentrations of Xanthinol Nicotinate (or its xanthinol component) to the reaction wells.

-

Initiate the reaction and incubate at 37°C for a defined period.

-

Terminate the reaction (e.g., by boiling).

-

-

Quantification of Product:

-

The product of the reaction (5'-AMP or 5'-GMP) is converted to adenosine or guanosine by a nucleotidase.

-

The amount of remaining substrate or the generated product can be quantified using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or high-performance liquid chromatography (HPLC).

-

Calculate the percentage of inhibition for each concentration of Xanthinol Nicotinate and determine the IC50 value.

-

Platelet Aggregation Assay

This is a standard method to assess the antiplatelet effects of a compound.

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood from healthy, drug-free human volunteers into tubes containing an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP (supernatant).

-

Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g for 10 minutes). PPP is used as a reference for 100% aggregation.

-

-

Aggregation Measurement:

-

Use a light transmission aggregometer.

-

Pre-warm PRP samples to 37°C.

-

Add a sample of PRP to a cuvette with a stir bar and place it in the aggregometer.

-

Add Xanthinol Nicotinate (or vehicle control) and incubate for a short period.

-

Induce platelet aggregation by adding an agonist such as collagen or ADP.

-

Record the change in light transmission over time. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.

-

Quantify the extent of aggregation as the maximum percentage change in light transmission.

-

Conclusion

Xanthinol Nicotinate is a multi-target compound that influences a range of interconnected biochemical pathways. Its primary mechanisms of action, including phosphodiesterase inhibition, prostaglandin release, and enhancement of cellular energy metabolism, provide a strong rationale for its use in conditions characterized by impaired circulation and metabolic dysfunction. The data presented in this guide, while highlighting the need for further research to delineate more specific quantitative parameters (such as isoform-specific PDE inhibition IC50 values), provides a solid foundation for understanding the biochemical basis of Xanthinol Nicotinate's therapeutic effects. The experimental protocols outlined offer a starting point for researchers aiming to further investigate the molecular pharmacology of this compound. This comprehensive overview should serve as a valuable resource for scientists and drug development professionals working in the fields of vascular biology, pharmacology, and metabolic diseases.

References

- 1. What is the mechanism of Xantinol Nicotinate? [synapse.patsnap.com]

- 2. What is Xantinol Nicotinate used for? [synapse.patsnap.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Langerhans cells release prostaglandin D2 in response to nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High dietary niacin may increase prostaglandin formation but does not increase tumor formation in ApcMin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Effect of xanthinol nicotinate on brain metabolism in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thrombolytic and antiplatelet action of xanthinol nicotinate (Sadamin): possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of xanthinol nicotinate treatment on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Xanthinol nicotinate in peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Xanthinol nicotinate in peripheral vascular disease. | Semantic Scholar [semanticscholar.org]

- 14. Hypolipidaemic effect of xantinol nicotinate: a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Therapy of hyperlipidemia with xanthinol nicotinate as opposed to low fat diet] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Theophylline suppresses human alveolar macrophage respiratory burst through phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Imaging of Intracellular ATP in Organotypic Tissue Slices of the Mouse Brain using the FRET-based Sensor ATeam1.03YEMK - PubMed [pubmed.ncbi.nlm.nih.gov]

Xanthinol Nicotinate: A Deep Dive into its Role in Enhancing Cognitive Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthinol Nicotinate, a compound combining the properties of xanthinol and nicotinic acid (niacin), has demonstrated potential in improving cognitive function, particularly in age-related cognitive decline. This technical guide synthesizes the current understanding of Xanthinol Nicotinate's mechanism of action, presents quantitative data from clinical investigations, and provides detailed experimental protocols from key studies. The multifaceted action of this compound, encompassing vasodilation, enhanced cerebral blood flow, and improved cellular metabolism, positions it as a molecule of interest in the ongoing search for effective cognitive enhancers.

Core Mechanism of Action

Xanthinol Nicotinate's therapeutic effects are attributed to the synergistic action of its two components: xanthinol and nicotinic acid.[1] Upon administration, it metabolizes to release nicotinic acid and theophylline, a related compound to xanthinol.[2] The primary mechanism involves vasodilation and improved microcirculation, leading to enhanced oxygen and nutrient delivery to the brain.[1][2]

The xanthinol component, a derivative of theophylline, is capable of crossing the blood-brain barrier.[1] Its primary action is the inhibition of the enzyme phosphodiesterase, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP).[1] By inhibiting this enzyme, xanthinol increases intracellular cAMP levels, leading to the relaxation of smooth muscles in blood vessels and subsequent vasodilation.[1]

Nicotinic acid, or niacin (Vitamin B3), contributes to this vasodilatory effect through the stimulation of prostaglandin production.[2] Prostaglandins are lipid compounds that act as signaling molecules and promote the relaxation of vascular smooth muscles.[2]

Furthermore, Xanthinol Nicotinate is suggested to enhance cellular metabolism. It is believed to facilitate the transport of nicotinic acid into the cell, where it acts as a coenzyme (in the form of NAD and NADP) in crucial metabolic pathways such as the Embden-Meyerhof pathway and the citrate cycle, leading to increased glucose metabolism and ATP production.[3][4] Studies in animal models have shown that Xanthinol Nicotinate can normalize reduced glucose permeation in the brain and significantly increase intracerebral ATP levels.[5]

Quantitative Data on Cognitive Enhancement

A key double-blind, placebo-controlled study investigated the effects of Xanthinol Nicotinate on memory in 96 healthy subjects across three age groups.[6] The study demonstrated significant improvements in various memory domains compared to placebo, with particularly pronounced effects in the older age group.[6][7] The improvements ranged from 10-40%, depending on the specific cognitive task.[6][7]

| Age Group | Memory Domain | Treatment Group | Improvement vs. Placebo |

| Young (35-45 years) | Sensory Register | Xanthinol Nicotinate | 10-40% |

| Short-Term Memory | Xanthinol Nicotinate | 10-40% | |

| Long-Term Memory | Xanthinol Nicotinate | Not specified as predominant | |

| Middle-Aged (55-65 years) | Sensory Register | Xanthinol Nicotinate | 10-40% |

| Short-Term Memory | Xanthinol Nicotinate | 10-40% | |

| Long-Term Memory | Xanthinol Nicotinate | Not specified as predominant | |

| Old (75-85 years) | Sensory Register | Xanthinol Nicotinate | Predominant Improvement (10-40%) |

| Short-Term Memory | Xanthinol Nicotinate | Predominant Improvement (10-40%) | |

| Long-Term Memory | Xanthinol Nicotinate | Predominant Improvement (10-40%) |

Experimental Protocols

The following outlines the methodology of a significant clinical trial assessing the efficacy of Xanthinol Nicotinate on cognitive function.

3.1. Study Design: Double-Blind, Placebo-Controlled Trial

A double-blind, placebo-controlled study was conducted to compare the effects of Xanthinol Nicotinate and nicotinic acid on memory with a placebo.[6]

-

Participants: 96 healthy subjects were divided into three age groups:

-

Treatment Arms:

-

Cognitive Assessment: A battery of memory tasks was used to measure pre- and post-treatment scores, covering:

-

Statistical Analysis: A multivariate covariance technique was employed to analyze the pre- and post-treatment scores, with the pre-treatment scores serving as the covariate.[6][7]

Applications in Dementia

Clinical trials have also explored the efficacy of Xanthinol Nicotinate in patients with dementia, including Multi-Infarct Dementia (MID) and Senile Dementia of Alzheimer Type (SDAT).[8] A 12-week, double-blind, randomized controlled trial involving patients with MID and SDAT showed a statistically significant improvement in the global therapeutic effect for the Xanthinol Nicotinate group compared to placebo, as measured by the Clinical Global Impression (CGI) scale.[8] Significant improvements were also observed on the Sandoz Clinical Assessment Geriatric (SCAG) scale.[8] These findings suggest a potential role for Xanthinol Nicotinate in managing cognitive symptoms associated with dementia.

Conclusion and Future Directions

Xanthinol Nicotinate presents a compelling profile as a cognitive enhancer, with a multi-pronged mechanism of action that addresses vascular and metabolic factors contributing to cognitive function. The existing clinical data, particularly in older populations and individuals with dementia, are promising. However, for drug development professionals, further research is warranted to elucidate the long-term efficacy and safety of Xanthinol Nicotinate. Future studies should aim to:

-

Conduct larger-scale clinical trials with diverse patient populations.

-

Utilize advanced neuroimaging techniques to directly measure changes in cerebral blood flow and metabolism.

-

Investigate the optimal dosing and treatment duration for various cognitive conditions.

-

Explore potential synergistic effects with other nootropic agents.

A deeper understanding of these aspects will be crucial in fully realizing the therapeutic potential of Xanthinol Nicotinate in the realm of cognitive enhancement.

References

- 1. What is the mechanism of Xantinol Nicotinate? [synapse.patsnap.com]

- 2. What is Xantinol Nicotinate used for? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Xanthinol | C13H21N5O4 | CID 9913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [Effect of xanthinol nicotinate on brain metabolism in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of nicotinic acid and xanthinol nicotinate on human memory in different categories of age. A double blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy of xantinolnicotinate in patients with dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antioxidant Properties of Xanthinol Nicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthinol Nicotinate, a compound combining xanthinol (a theophylline derivative) and nicotinic acid (niacin), is primarily recognized for its vasodilatory effects, which improve peripheral and cerebral blood flow.[1] Beyond this primary mechanism, emerging evidence suggests that Xanthinol Nicotinate possesses antioxidant properties that may contribute to its therapeutic profile by mitigating oxidative stress.[2] Oxidative stress is a key factor in the pathogenesis of numerous cardiovascular and neurodegenerative disorders.[2] This technical guide provides an in-depth exploration of the potential antioxidant mechanisms of Xanthinol Nicotinate, details the experimental protocols for their investigation, and presents a framework for understanding its role in cellular signaling pathways related to oxidative stress. While direct quantitative antioxidant data for Xanthinol Nicotinate is limited in the available literature, this guide synthesizes information on its constituent components to propose likely mechanisms and a robust investigatory framework.

Introduction to Xanthinol Nicotinate and Oxidative Stress

Xanthinol Nicotinate is a salt formed from xanthinol and nicotinic acid.[1] Its vasodilatory action is attributed to the combined effects of both components.[2] Nicotinic acid, or niacin, is a B-vitamin that, in pharmacological doses, has well-documented effects on lipid profiles.[3][4] Xanthinol, a derivative of theophylline, also contributes to improved blood flow.[2]

The concept of "antioxidant properties" in the context of Xanthinol Nicotinate refers to its potential to counteract the damaging effects of free radicals and other reactive oxygen species (ROS).[2] An imbalance between the production of ROS and the body's ability to neutralize them leads to oxidative stress, a state implicated in a wide array of chronic diseases.[2] The antioxidant potential of Xanthinol Nicotinate is thought to arise from the distinct yet complementary properties of its constituent molecules.

Potential Mechanisms of Antioxidant Action

The antioxidant activity of Xanthinol Nicotinate can be hypothesized to operate through several mechanisms, derived from the known properties of nicotinic acid and xanthine derivatives.

Contribution of the Nicotinic Acid Moiety

Nicotinic acid (niacin) may exert antioxidant effects through various pathways:

-

Anti-inflammatory Action: Niacin has been shown to possess anti-inflammatory properties, which are closely linked to a reduction in oxidative stress.[5][6]

-

Cellular Redox Reactions: As a precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), niacin plays a crucial role in cellular redox reactions.[2] Nicotinamide, a derivative of niacin, can function as an antioxidant.[7]

-

Modulation of Signaling Pathways: Niacin may influence signaling pathways that are sensitive to the cellular redox state, thereby upregulating endogenous antioxidant defenses.

Contribution of the Xanthinol (Theophylline Derivative) Moiety

Theophylline and other xanthine derivatives have been investigated for their antioxidant potential:

-

Inhibition of Free Radical Production: Studies have shown that theophylline can inhibit the production of free oxygen radicals by human monocytes.[8]

-

Free Radical Scavenging: While direct scavenging activity is a possibility, the more significant contribution may come from the inhibition of enzymes involved in ROS production, such as xanthine oxidase.[9] Theophylline itself is a methylxanthine.[10]

-

Reduction of Lipid Peroxidation: By mitigating free radical damage, xanthine derivatives may help to reduce lipid peroxidation, a key process in cell membrane damage.[11]

Proposed Signaling Pathways

Based on the known effects of related compounds on cellular signaling, the following pathways are proposed as potential targets for the antioxidant action of Xanthinol Nicotinate.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. What is the mechanism of Xantinol Nicotinate? [synapse.patsnap.com]

- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 4. Niacin in the Treatment of Hyperlipidemias in Light of New Clinical Trials: Has Niacin Lost its Place? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Theophylline inhibits free oxygen radicals production by human monocytes via phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant properties and xanthine oxidase inhibitory effects of Tamus communis L. root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. farmaciajournal.com [farmaciajournal.com]

- 11. Free radicals and theophylline neurotoxicity : an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Uptake and Metabolism of Xanthinol Nicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthinol Nicotinate, a salt combining the xanthine derivative xanthinol with nicotinic acid (niacin), is a vasoactive compound that has been explored for its potential in improving peripheral and cerebral blood flow. Its therapeutic effects are intrinsically linked to its cellular uptake, subsequent metabolism, and interaction with intracellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of these processes, intended to serve as a resource for researchers in pharmacology and drug development. Due to the limited specific data on Xanthinol Nicotinate, this guide incorporates information from related xanthine derivatives, such as theophylline and caffeine, to propose putative mechanisms and experimental approaches. All quantitative data from cited studies are summarized, and detailed experimental protocols are provided to facilitate further investigation.

Cellular Uptake of Xanthinol Nicotinate

The cellular entry of Xanthinol Nicotinate is a critical first step for its pharmacological activity. The compound readily dissociates into its two components: the positively charged xanthinol ion and the negatively charged nicotinic acid.[1][2] It is hypothesized that the cationic nature of xanthinol facilitates the cellular uptake of nicotinic acid, which cannot freely diffuse across the cell membrane.[1][2]

Proposed Mechanisms of Cellular Uptake

Direct experimental evidence detailing the specific transport mechanisms for the intact Xanthinol Nicotinate salt or the xanthinol moiety is limited. However, based on the physicochemical properties of xanthine derivatives and related compounds, several mechanisms can be postulated.

-

Passive Diffusion: As a lipophilic molecule, the uncharged form of xanthinol may be able to passively diffuse across the cell membrane to some extent.

-

Facilitated Diffusion/Active Transport: It is plausible that xanthinol, being a substituted purine, may be a substrate for nucleoside transporters or other organic cation transporters. Further research is required to identify specific transporters involved.

-

Nicotinic Acid Transport: The nicotinic acid component is actively transported into cells. The sodium-coupled monocarboxylate transporter 1 (SMCT1, also known as SLC5A8) has been identified as a key transporter for nicotinic acid.[3]

Experimental Protocols for Studying Cellular Uptake

This assay is widely used to predict intestinal drug absorption.

Protocol:

-

Cell Culture: Caco-2 cells are seeded on semi-permeable inserts in multi-well plates and cultured for approximately 21 days to form a differentiated monolayer that mimics the intestinal epithelium.

-

Monolayer Integrity Assessment: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-